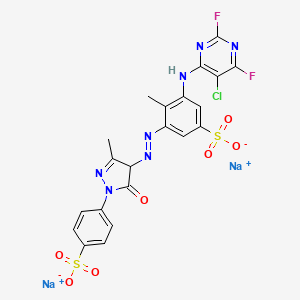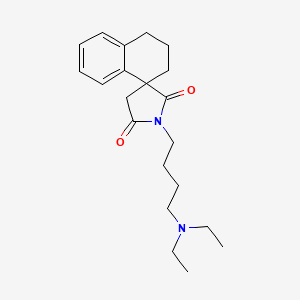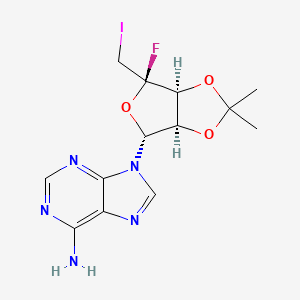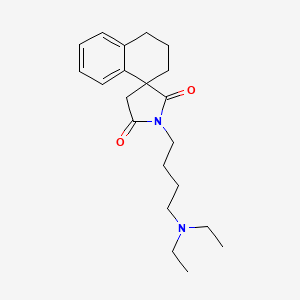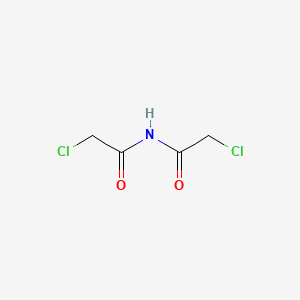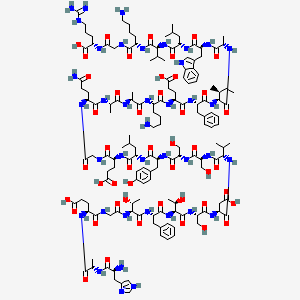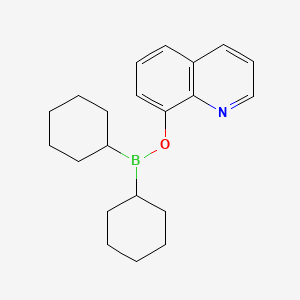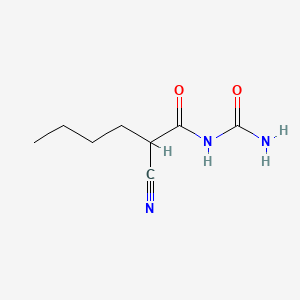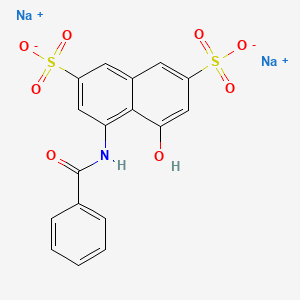![molecular formula C9H20O7Si2 B12789295 Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane CAS No. 68584-82-7](/img/structure/B12789295.png)
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is a silicon-based compound with the molecular formula C9H20O5Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its ability to act as a coupling agent and adhesion promoter, making it valuable in the production of materials that require strong bonding and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane typically involves the reaction of glycidol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Glycidol+Trimethoxysilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring in the compound can undergo nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Epoxide Ring Opening: Nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Various functionalized silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of advanced materials and composites.
Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.
Medicine: Utilized in drug delivery systems and the preparation of biocompatible coatings.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane involves its ability to form strong covalent bonds with various substrates. The compound’s trimethoxy groups undergo hydrolysis to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces. The oxirane ring can also participate in ring-opening reactions, providing additional sites for bonding and functionalization.
Comparación Con Compuestos Similares
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is unique due to its combination of silane and epoxide functionalities. Similar compounds include:
Trimethoxy[3-(oxiranylmethoxy)propyl]silane: Similar structure but may have different reactivity and applications.
(3-Glycidoxypropyl)trimethoxysilane: Another compound with both silane and epoxide groups, used in similar applications but may differ in specific properties and performance.
Propiedades
Número CAS |
68584-82-7 |
|---|---|
Fórmula molecular |
C9H20O7Si2 |
Peso molecular |
296.42 g/mol |
Nombre IUPAC |
dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C9H20O5Si.O2Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9;1-3-2/h9H,4-8H2,1-3H3; |
Clave InChI |
MJKQABSOJSRWQG-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCOCC1CO1)(OC)OC.O=[Si]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


